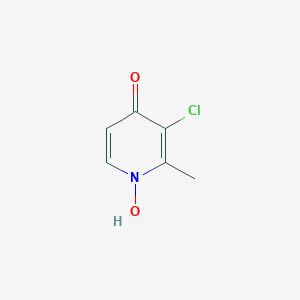

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide

Description

General Significance of Pyridine (B92270) N-Oxide Chemistry in Organic Synthesis and Medicinal Chemistry

Pyridine N-oxides are highly valuable intermediates and building blocks in organic synthesis. The N-oxide group activates the pyridine ring, which is inherently electron-deficient and often unreactive towards electrophilic substitution. Oxidation of the ring nitrogen to an N-oxide introduces a high degree of polarity and alters the electronic distribution, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. chemicalbook.comwikipedia.org This enhanced reactivity allows for the synthesis of a wide array of substituted pyridines that would be difficult to access directly. chemicalbook.comnih.gov After the desired functionalization, the N-oxide group can be readily removed through deoxygenation, restoring the pyridine ring. wikipedia.org

In medicinal chemistry, the pyridine N-oxide motif is found in numerous therapeutic agents and is a key pharmacophore. sigmaaldrich.com The N-oxide functionality can improve a molecule's physicochemical properties, such as increasing water solubility and modulating membrane permeability, which are critical for drug development. chemeo.com The polar N-O bond is a strong hydrogen bond acceptor, enabling crucial interactions with biological targets like enzymes and receptors. sigmaaldrich.comchemeo.com Furthermore, some pyridine N-oxides serve as precursors to important drugs; for instance, 2,3,5-trimethylpyridine (B1346980) N-oxide is an intermediate in the synthesis of the anti-ulcer medication omeprazole, and 2-chloropyridine (B119429) N-oxide is a precursor to the antifungal agent zinc pyrithione. wikipedia.org

Overview of Halogenated and Alkylated Pyridine N-Oxide Derivatives

The introduction of halogen and alkyl substituents onto the pyridine N-oxide ring provides a powerful tool for fine-tuning the molecule's steric and electronic properties.

Halogenated Pyridine N-Oxides: The presence of a halogen, such as the chloro group in 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide, significantly influences the reactivity of the ring. Halogens are electron-withdrawing groups, which can further affect the electrophilicity and nucleophilicity of the ring carbons. The position of the halogen is critical; for example, 2-halopyridine N-oxides are common substrates for cross-coupling reactions. nih.gov The synthesis of halogenated derivatives can be achieved through various methods, including direct halogenation of pyridine N-oxides or by starting with an already halogenated pyridine and subsequently performing the N-oxidation.

Alkylated Pyridine N-Oxides: Alkyl groups, such as the methyl group in the target compound, are electron-donating and can influence the reactivity and selectivity of subsequent reactions. The synthesis of alkylated pyridine N-oxides can be achieved through several routes. Traditional methods involved the use of organometallic reagents like Grignard or alkyllithium reagents. nih.gov More modern, metal-free approaches have also been developed, for instance, using potassium alkyltrifluoroborates under visible light to achieve C-2 alkylation. lookchem.cn Reductive alkylation using Wittig reagents has also been reported as an effective method. localpharmaguide.com

Structural and Electronic Characteristics of Pyridine N-Oxide Ring Systems

The defining feature of a pyridine N-oxide is the semipolar N-O bond. The molecule is planar, and its structure is similar to that of the parent pyridine, though with notable differences. wikipedia.org For the unsubstituted pyridine N-oxide, the N-O bond distance is approximately 1.34 Å, and the C-N-C bond angle is widened to about 124° compared to pyridine. wikipedia.org

The N-oxide group significantly alters the electronic landscape of the aromatic ring. It is a resonance hybrid, with a positive charge on the nitrogen atom and a negative charge on the oxygen. This charge separation results in a large dipole moment and makes the oxygen atom a potent hydrogen bond acceptor. lookchem.cn Electronically, the N-oxide group acts as an electron-donating group through resonance (π-donation) and an electron-withdrawing group through induction (-I effect). This dual nature activates the C2, C4, and C6 positions towards substitution reactions. chemicalbook.com The presence of other substituents, like the chloro, methyl, and hydroxyl groups in this compound, will further modify this electronic distribution.

Historical Context of Pyridine N-Oxide Research

The chemistry of pyridine N-oxides has a rich history dating back to the early 20th century. The first synthesis of the parent compound, pyridine N-oxide, was reported by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidizing agent. wikipedia.org Commercialization of these compounds began around 1954. chemicalbook.com Since their discovery, pyridine N-oxides have been the subject of extensive research, leading to a deep understanding of their reactivity and a wide range of applications. This has spurred the development of numerous synthetic methods for their preparation, moving from classical peroxy acids to more sophisticated catalytic systems. Their role has evolved from being simple chemical curiosities to indispensable tools in the synthesis of complex molecules, including pharmaceuticals and materials. sigmaaldrich.com

Compound Data Tables

Detailed experimental data for this compound is not widely available in public literature. The following tables provide known data for the target compound, along with data for the parent pyridine N-oxide and a structurally related analogue for comparative context.

Table 1: Properties of this compound and Related Compounds Data for some fields may not be available.

| Property | This compound | Pyridine N-oxide | 4-Chloro-3-methoxy-2-methylpyridine N-oxide |

| CAS Number | 108004-93-9 chemicalbook.com | 694-59-7 wikipedia.org | 122307-41-9 sigmaaldrich.com |

| Molecular Formula | C₆H₆ClNO₂ | C₅H₅NO wikipedia.org | C₇H₈ClNO₂ sigmaaldrich.com |

| Molecular Weight | 159.57 g/mol | 95.10 g/mol wikipedia.org | 173.60 g/mol sigmaaldrich.com |

| Appearance | Not available | Colorless solid wikipedia.org | Off-White to Pale Yellow Solid |

| Melting Point | Not available | 65-66 °C wikipedia.org | 96-100 °C sigmaaldrich.com |

| Boiling Point | Not available | 270 °C wikipedia.org | 346.2±37.0 °C (Predicted) |

| pKa (of conjugate acid) | Not available | 0.8 wikipedia.org | 1.14±0.10 (Predicted) |

Structure

3D Structure

Properties

CAS No. |

108004-93-9 |

|---|---|

Molecular Formula |

C6H6ClNO2 |

Molecular Weight |

159.57 g/mol |

IUPAC Name |

3-chloro-1-hydroxy-2-methylpyridin-4-one |

InChI |

InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3 |

InChI Key |

DTRFWUYAZPSHFL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C=CN1O)Cl |

Canonical SMILES |

CC1=C(C(=O)C=CN1O)Cl |

Synonyms |

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 4 Pyridinol, 3 Chloro 2 Methyl , 1 Oxide and Analogous Pyridine N Oxides

Direct N-Oxidation of Substituted Pyridines

The most direct and common route to pyridine (B92270) N-oxides is the oxidation of the nitrogen atom in the corresponding substituted pyridine. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own advantages regarding efficiency, selectivity, and environmental impact.

Peroxy Acid-Mediated Oxidations

Peroxy acids are highly effective reagents for the N-oxidation of pyridines. The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. Among the various peroxy acids, m-chloroperoxybenzoic acid (m-CPBA) is frequently cited for its high efficiency and broad applicability, often providing higher yields compared to other oxidants like hydrogen peroxide in glacial acetic acid. arkat-usa.org The first reported synthesis of pyridine-N-oxide utilized peroxybenzoic acid. wikipedia.org

The general procedure involves dissolving the substituted pyridine in a suitable solvent, such as dichloromethane, and adding the peroxy acid at a controlled temperature, often starting at 0-5 °C and then allowing the reaction to proceed at room temperature. google.com For example, the synthesis of various substituted pyridine-N-oxides has been successfully demonstrated using m-CPBA in dichloromethane, with reaction times typically around 24 hours. google.com

Table 1: Examples of Peroxy Acid-Mediated N-Oxidation This table is interactive. Click on the headers to sort.

| Starting Pyridine | Oxidizing Agent | Solvent | Yield |

|---|---|---|---|

| 3-Methylpyridine | m-CPBA | Dichloromethane | High |

| 3-Chloropyridine | m-CPBA | Dichloromethane | High |

| 4-Cyanopyridine | m-CPBA | Dichloromethane | High |

Data compiled from various synthetic procedures. arkat-usa.orggoogle.com

Catalytic Hydrogen Peroxide Systems

Driven by the principles of green chemistry, significant research has focused on using hydrogen peroxide (H₂O₂) as the primary oxidant. H₂O₂ is inexpensive and environmentally benign, with water being its only byproduct. nih.gov However, its direct reaction with pyridines is often slow, necessitating the use of catalysts to enhance its oxidizing power. These catalytic systems can be broadly categorized as heterogeneous or homogeneous.

Titanosilicate zeolites have emerged as highly effective and reusable heterogeneous catalysts for the N-oxidation of pyridines with aqueous hydrogen peroxide. researchgate.netrsc.org Among various types, such as TS-1, Ti-Beta, and Ti-MOR, the Ti-MWW framework has demonstrated superior catalytic activity and product selectivity. researchgate.netkisti.re.kr Under optimized conditions, Ti-MWW can achieve pyridine conversion and pyridine-N-oxide selectivity both exceeding 99%. researchgate.netkisti.re.kr

The catalytic cycle involves the activation of H₂O₂ on the titanium active sites within the zeolite framework. The structure of the catalyst is crucial; for instance, Ti-MWW can be structurally modified through interlayer expansion to create more open reaction spaces, which helps to reduce diffusion limitations when oxidizing bulkier pyridine derivatives. researchgate.net

Table 2: Comparison of Titanosilicate Catalysts for Pyridine N-Oxidation This table is interactive. Use the filters to narrow down the data.

| Catalyst | Conversion (%) | Selectivity (%) | Key Features |

|---|---|---|---|

| Ti-MWW | >99 | >99 | Superior activity and selectivity; reusable. researchgate.netkisti.re.kr |

| TS-1 | High | High | Effective, used in continuous flow microreactors. researchgate.net |

| Ti-Beta | Lower than Ti-MWW | Lower than Ti-MWW | Less active compared to Ti-MWW. researchgate.netkisti.re.kr |

| Ti-MOR | Lower than Ti-MWW | Lower than Ti-MWW | Less active compared to Ti-MWW. researchgate.netkisti.re.kr |

Homogeneous catalysts, particularly heteropolyacids like phosphotungstic acid, are effective for the synthesis of specific pyridine N-oxides. A key example is the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, an important intermediate. patsnap.comgoogle.com In this process, 4-chloro-3-methoxy-2-methylpyridine is oxidized using hydrogen peroxide in the presence of a catalytic amount of phosphotungstic acid solution. patsnap.comchemicalbook.com This method is noted for its mild reaction conditions, high safety profile, and high yield, making it suitable for industrial production. google.com Another related catalyst, Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), has also been used for the N-oxidation of pyridine carboxylic acids with H₂O₂. researchgate.net

The reaction is typically carried out by heating the substrate and catalyst, followed by the dropwise addition of H₂O₂ at an elevated temperature (e.g., 85-90 °C). patsnap.com After the reaction, the pH is adjusted to neutral or slightly basic to decompose excess H₂O₂, and the product is extracted. google.com

Optimization of Reaction Parameters (Temperature, Solvent, Reagent Ratios)

The efficiency of N-oxidation reactions is highly dependent on key parameters. For heterogeneous systems like Ti-MWW, optimization of solvent, temperature, the hydrogen peroxide-to-substrate ratio, and the amount of catalyst is crucial to maximize the yield of the N-oxide. researchgate.netkisti.re.kr For instance, in the oxidation of 2-chloropyridine (B119429), acetonitrile has been found to be a suitable solvent. researchgate.net

Temperature plays a significant role; for less reactive substrates, increasing the reaction temperature can accelerate the reaction rate. nih.gov In the phosphotungstic acid-catalyzed synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, the reaction is typically maintained at temperatures between 83-90 °C. patsnap.com The molar ratio of reagents is also critical. For example, in peroxy acid oxidations, a slight excess of the peroxy acid (e.g., 1.5 equivalents) is often used to ensure complete conversion of the starting pyridine. google.com

Synthesis via Derivatization of Pre-formed Pyridine N-Oxides

Pyridine N-oxides are not only synthetic targets but also versatile intermediates for introducing further functional groups onto the pyridine ring. researchgate.net The N-oxide group activates the ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.

A classic example of derivatization is the reaction of a pyridine N-oxide with acetic anhydride. This reaction typically introduces an acetoxy group at the 2-position of the ring, which can then be hydrolyzed to the corresponding hydroxypyridine (a pyridinone). youtube.com For instance, heating 2-picoline N-oxide with acetic anhydride results in a mixture of products, with 2-acetoxymethylpyridine being the main product. youtube.com

More advanced methods include photochemical rearrangements. It has been shown that pyridine N-oxides can be irradiated with UV light (e.g., 254 nm) to induce an "oxygen walk" mechanism, which can lead to the formation of 3-hydroxylated pyridines. acs.org This process involves the formation of a reactive oxaziridine intermediate that rearranges to provide the C3-hydroxylated product. acs.org This method provides a modern route to access synthetically challenging substitution patterns that are not easily achievable through direct oxidation of a pre-functionalized pyridine.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide | N/A | C₆H₆ClNO₂ |

| Pyridine N-oxide | 694-59-7 | C₅H₅NO |

| m-chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ |

| Hydrogen peroxide | 7722-84-1 | H₂O₂ |

| Dichloromethane | 75-09-2 | CH₂Cl₂ |

| 3-Methylpyridine | 108-99-6 | C₆H₇N |

| 3-Chloropyridine | 626-60-8 | C₅H₄ClN |

| 4-Cyanopyridine | 100-48-1 | C₆H₄N₂ |

| Acetonitrile | 75-05-8 | C₂H₃N |

| Phosphotungstic acid | 12501-23-4 | H₃PW₁₂O₄₀ |

| 4-chloro-3-methoxy-2-methylpyridine | 122307-40-8 | C₇H₈ClNO |

| 4-chloro-3-methoxy-2-methylpyridine-N-oxide | 122307-41-9 | C₇H₈ClNO₂ |

| Acetic anhydride | 108-24-7 | C₄H₆O₃ |

| 2-Picoline N-oxide | 931-19-1 | C₆H₇NO |

Introduction of Halogen Substituents on Pyridine N-Oxides

The installation of halogen atoms on the pyridine N-oxide ring is a key transformation. The N-oxide group activates the ring, making it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine. acs.org

Achieving regioselectivity in the halogenation of pyridine N-oxides is crucial for the synthesis of specific isomers. The electronic nature of the N-oxide group generally directs halogenation to the C2 and C4 positions.

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides at the C2/C6 positions has been developed. researchgate.net This method provides practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. researchgate.netnih.gov The strategy involves activating the N-oxide with an agent like oxalyl chloride or p-toluenesulfonic anhydride, followed by the introduction of a halide source. researchgate.nettcichemicals.com This approach is noted for its mild reaction conditions and high yields. researchgate.net For instance, the use of p-toluenesulfonic anhydride as an activator with tetrabutylammonium bromide as a nucleophilic bromide source yields C2-brominated fused pyridines with high regioselectivity. tcichemicals.com Similarly, high C2-selective chlorination can be achieved using tetrabutylammonium chloride. tcichemicals.com

While C2 and C4 functionalization are common, C3-selective halogenation is more challenging due to the electronic properties of the pyridine ring. acs.orgchemrxiv.org Innovative strategies, such as a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, have been developed to achieve highly regioselective halogenation at the C3 position under mild conditions. chemrxiv.org

Table 1: Regioselective Halogenation of Pyridine N-Oxides

| Activating Agent | Halogen Source | Position Selectivity | Reference |

|---|---|---|---|

| Oxalyl Chloride | Halide Anion | C2/C6 | researchgate.net |

| p-Toluenesulfonic Anhydride | Tetrabutylammonium Bromide | C2 | tcichemicals.com |

Deoxygenative nucleophilic halogenation is a powerful strategy for synthesizing halopyridines from pyridine N-oxides. researchgate.net This process involves the simultaneous halogenation of the pyridine ring and removal of the N-oxide oxygen atom. The methodology requires the activation of the N-oxide moiety with a strong electrophile, which enhances the electrophilicity of the aromatic ring. researchgate.net This activation facilitates the addition of a halide anion, even a weak nucleophile, to form an adduct. researchgate.net Subsequent elimination, often assisted by a base, yields the desired 2-halo-substituted heterocycle. researchgate.net Common halogenating reagents used in these protocols include phosphorus oxyhalides (POX3), thionyl chloride (SOCl2), and oxalyl halides. researchgate.net

This deoxygenative approach is particularly effective for introducing halogens at the C2-position. researchgate.net The activation step makes the C=N bond susceptible to nucleophilic attack by the halide, leading to the formation of the halogenated pyridine after deoxygenation. researchgate.net

Introduction of Alkyl and Hydroxyl Groups

The incorporation of methyl and hydroxyl groups onto the pyridine N-oxide framework is fundamental for building the target compound and its analogs.

Direct methylation of pyridine N-oxide C-H bonds can be achieved through metal-free radical processes. rsc.orgnih.gov One such method utilizes peroxides as the methyl source under neat (solvent-free) conditions. rsc.orgnih.gov This approach is effective for a range of pyridine N-oxide derivatives, including those with chloro, nitro, and methoxy substituents, providing the methylated products in moderate to excellent yields. rsc.orgnih.gov Mechanistic studies suggest that the reaction proceeds via a classical radical mechanism. nih.gov

Another approach involves the methylation of pyridines at a position alpha to the heterocyclic nitrogen atom by reacting them with a compound capable of forming methyl radicals, such as methanol, in the presence of a nickel and nickel oxide catalyst. google.com While this method applies to pyridines, its principles can be relevant to the synthesis of precursors for pyridine N-oxides. The choice of methylating agent can also influence the site of substitution (N-methylation vs. O-methylation) on the N-oxide moiety itself. researchgate.net

Table 2: Methylation of Pyridine N-Oxide Derivatives

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Peroxide | Neat, Metal-free | C-H Methylation | rsc.orgnih.gov |

The synthesis of hydroxylated pyridine N-oxides, particularly 3-hydroxypyridines, presents a significant challenge due to the inherent electronic properties of the heterocycle. acs.orgnih.gov A notable method involves the photochemical valence isomerization of readily available pyridine N-oxides. acs.orgnih.gov This metal-free transformation allows for a formal C3 selective hydroxylation and is compatible with a diverse array of functional groups. acs.orgnih.gov The process involves the irradiation of the pyridine N-oxide, which leads to rearrangement and the introduction of a hydroxyl group at the C3 position. nih.gov

For the synthesis of analogs like 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a common route involves the oxidation of the corresponding pyridine precursor. chemicalbook.compatsnap.comgoogle.com This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as phosphotungstic acid or in acetic acid. patsnap.comgoogle.com The reaction is an N-oxidation that preserves the substituents on the pyridine ring. patsnap.comgoogle.com This method highlights a general strategy for preparing substituted pyridine N-oxides, which involves first assembling the substituted pyridine and then performing the N-oxidation as a subsequent step.

Emerging Synthetic Technologies

Recent advances in synthetic chemistry are providing new, more efficient, and environmentally friendly methods for the synthesis and functionalization of pyridine N-oxides.

Photoredox catalysis represents a significant emerging technology. nih.gov The generation of reactive pyridine N-oxy radicals can be achieved through single-electron oxidation of pyridine N-oxides using modern photoredox catalysis and photochemistry. nih.gov This allows for novel C-H functionalization reactions. Visible light-induced methods have been developed for the divergent deoxygenation and hydroxymethylation of pyridine N-oxides, offering a one-step synthesis of 2-hydroxymethylated pyridines. acs.org

Flow chemistry is another emerging technology that offers advantages in safety and efficiency. The use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol enables the continuous formation of various pyridine N-oxides in very good yields. organic-chemistry.org This flow process is considered safer and greener than traditional batch reactor methods. organic-chemistry.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

| 2-halo-substituted pyridines |

| 4-chloro-3-methoxy-2-methylpyridine-N-oxide |

Microreactor and Continuous Flow Synthesis for Pyridine N-Oxides

The adoption of microreactor and continuous flow technology represents a significant advancement in the synthesis of pyridine N-oxides, offering enhanced safety, efficiency, and scalability compared to conventional batch methods. bme.huorganic-chemistry.org These systems leverage unique properties such as superior heat and mass transfer, precise temperature control, and a high surface-to-volume ratio, which are particularly advantageous for managing exothermic and potentially hazardous oxidation reactions. bme.husemanticscholar.org

A prominent example involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgresearchgate.netorganic-chemistry.org This system has been successfully applied to a variety of pyridine derivatives, achieving yields of up to 99% with significantly reduced reaction times. organic-chemistry.orgresearchgate.net The process demonstrates remarkable stability, with the catalyst maintaining its activity for over 800 hours of continuous operation, highlighting its potential for large-scale industrial production. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is noted for its safety, environmental benefits, and cost-effectiveness. organic-chemistry.org

Another approach utilizes glass microreactors for the N-oxidation of pyridine derivatives, quinoline, and isoquinoline. bme.husemanticscholar.orgbme.hu Studies comparing traditional oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) with greener alternatives such as aqueous H₂O₂ in acetic acid have been conducted. bme.hu While the use of m-CPBA in a microreactor mainly offers increased process safety without a significant difference in reaction speed, the H₂O₂/acetic acid system shows a marked improvement in conversion rates in continuous mode versus batch processing. bme.hu For instance, the N-oxidation of pyridine with H₂O₂ in acetic acid reached complete conversion in a microreactor, compared to only 34% conversion in a batch reactor. bme.hu Similarly, for 2-bromopyridine, the conversion was substantially better in the microreactor (15%) than in the batch process (2%). bme.hu

The development of fully continuous flow processes has been extended to the synthesis of specific, commercially important pyridine N-oxides. For instance, a scalable synthesis for 2-hydroxypyridine-N-oxide (HOPO) was designed starting from 2-chloropyridine. acs.org The process involves catalytic oxidation with hydrogen peroxide in a fixed-bed reactor followed by hydrolysis in a plug flow reactor, achieving complete conversion of the starting material in minutes. acs.org Furthermore, continuous flow methodology has been employed to safely scale up the production of 4-nitropyridine from pyridine N-oxide, minimizing the accumulation of a potentially explosive nitration product and achieving a high throughput with excellent yield and selectivity. researchgate.net

| Pyridine Derivative | System/Reagents | Yield/Conversion | Key Advantages | Source |

|---|---|---|---|---|

| Various Pyridines | Packed-bed microreactor, TS-1 catalyst, H₂O₂ in methanol | Up to 99% yield | High efficiency, catalyst stability (>800h), safer, greener | organic-chemistry.orgresearchgate.net |

| Pyridine | Glass microreactor, H₂O₂ in acetic acid | Complete conversion | Significant improvement over batch (34% conversion) | bme.hu |

| 2-Bromopyridine | Glass microreactor, H₂O₂ in acetic acid | 15% conversion | Marked improvement over batch (2% conversion) | bme.hu |

| 2-Chloropyridine | Fixed-bed reactor, H₂O₂, followed by hydrolysis | 99.6% internal standard yield | Scalable, fully continuous process for HOPO synthesis | acs.org |

| Pyridine N-oxide | Continuous flow, HNO₃, H₂SO₄ then PCl₃ | 83% yield | Safe scale-up of energetic nitration, high throughput | researchgate.net |

Green Chemistry Approaches in N-Oxide Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine N-oxides to reduce environmental impact and improve safety. nbinno.comrsc.org A key focus is the replacement of hazardous reagents and solvents with more benign alternatives. nbinno.com

Hydrogen peroxide (H₂O₂) is a favored "green" oxidant because its primary byproduct is water. bme.hu Its use in combination with acetic acid is an eco-friendly process for N-oxidation. bme.hu The conventional protocol of using a mixture of hydrogen peroxide and acetic acid is a common method for preparing various pyridine N-oxides. rsc.org Other sustainable oxidation systems include the use of urea-hydrogen peroxide (UHP), which is a stable, inexpensive, and easily handled solid oxidant. google.comorganic-chemistry.org Sodium percarbonate, another efficient oxygen source, can be used with rhenium-based catalysts for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

Biocatalysis presents a powerful green alternative to traditional chemical oxidation. nbinno.com For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds, including 3-methylpyridine. nbinno.com This whole-cell biocatalysis approach is highly efficient as it eliminates the need for complex enzyme isolation and purification, and the high regioselectivity minimizes the formation of unwanted isomers. nbinno.com

The development of reusable catalysts is another cornerstone of green synthesis. Nonsubstituted lacunary polyoxometalates (POMs), such as K₈[BW₁₁O₃₉H] · 13H₂O, have been employed as effective catalysts for the oxidation of pyridines using H₂O₂ in water at room temperature. tandfonline.com This system is environmentally friendly, and the catalyst can be reused multiple times without a significant loss of activity. tandfonline.com

Furthermore, synthetic strategies that are atom-economical and avoid the use of solvents are highly desirable. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, which starts from commercially available pyridine N-oxides. rsc.org This method exemplifies a green approach by maximizing the incorporation of starting materials into the final product and eliminating the need for organic solvents. rsc.org

| Green Approach | Reagents/Catalyst | Substrate Example | Advantages | Source |

|---|---|---|---|---|

| Biocatalysis | Whole cells of Burkholderia sp. MAK1 | 3-Methylpyridine | High regioselectivity, no need for enzyme purification, sustainable | nbinno.com |

| Reusable Catalyst | Lacunary polyoxometalate, H₂O₂ in water | Pyridine and derivatives | Environmentally friendly, catalyst is reusable, mild conditions | tandfonline.com |

| Green Oxidant | Urea-hydrogen peroxide (UHP) | Pyridine derivatives | Stable, inexpensive, and safe solid oxidant | google.comorganic-chemistry.org |

| Green Oxidant | Sodium percarbonate, Rhenium-based catalysts | Tertiary nitrogen compounds | Efficient, mild reaction conditions | organic-chemistry.org |

| Solvent-free/Atom Economy | Pyridine N-oxides, dialkylcyanamides | Various Pyridine N-oxides | Avoids organic solvents, halide-free, high-yielding | rsc.org |

Chemical Transformations and Reaction Mechanisms of 4 Pyridinol, 3 Chloro 2 Methyl , 1 Oxide and Pyridine N Oxide Derivatives

Reactivity of the N-Oxide Moiety

The N-oxide group is the central feature of these molecules, governing their reactivity. It can be removed through deoxygenation or activated to facilitate reactions on the pyridine (B92270) ring.

Deoxygenation Reactions

The removal of the oxygen atom from the N-oxide to regenerate the parent pyridine is a fundamental transformation. acs.org This deoxygenation is crucial after the N-oxide has been used to direct functionalization of the pyridine ring. rsc.org Various methods, including reductive and photoinduced pathways, have been developed to achieve this.

Reductive deoxygenation involves the use of a reducing agent to cleave the N-O bond. A wide array of reagents can accomplish this transformation, ranging from transition metal-based systems to metal-free approaches.

A sustainable method for the deoxygenation of pyridine N-oxides utilizes formic acid as an activator, solvent, and stoichiometric reductant, with magnesium iodide (MgI₂) serving as a catalytic reductant source. rsc.org This system is compatible with various functional groups that are otherwise susceptible to reduction, such as carbonyl, cyano, and benzyl groups. rsc.org The mechanism, supported by Density Functional Theory (DFT), suggests an Sₙ2-type reaction where formic acid acts as a Brønsted activator. rsc.org

Other common reductants include trivalent phosphorus compounds like PCl₃ or P(OMe)₃, which remove the oxygen atom to form a stable P=O double bond. almerja.com Electrochemical methods also provide a mild and efficient protocol for the reduction of pyridine N-oxide derivatives. researchgate.net

Table 1: Selected Reductive Deoxygenation Systems for Pyridine N-Oxides

| Reductant System | Conditions | Scope/Features |

|---|---|---|

| MgI₂ / Formic Acid | Room Temperature | Sustainable; compatible with carbonyl, cyano, benzyl groups. rsc.org |

| PCl₃ | Varies | Commonly used, forms stable P=O bond. almerja.com |

| Hexamethyldisilane / F⁻ | Room Temperature, THF | Reduces aromatic heterocyclic N-Oxides. researchgate.net |

Photoinduced deoxygenation offers an alternative pathway that often proceeds under mild, ambient conditions using visible light. nih.gov These methods typically rely on photoredox catalysis. researchgate.net

For instance, a system using a divacant lacunary silicotungstate as a photocatalyst and ethanol as a reducing agent can selectively deoxygenate a wide variety of pyridine N-oxides. researchgate.net Upon irradiation with visible light, two-electron and two-proton transfers occur from the ethanol to the catalyst. These stored electrons and protons are then used for the selective reduction of the N-O bond. researchgate.net This method shows high chemoselectivity, leaving other reducible groups like olefins, chloro, and carbonyl groups intact. researchgate.net

Another approach employs rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], which can photocatalytically deoxygenate pyridine N-oxides in good to excellent yields under ambient conditions. nih.govrsc.org The mechanism involves the generation of high-energy species upon photoexcitation that can overcome the stability of the N-O bond. nih.govrsc.org The dissociation of the N–O bond from a low-energy photoexcited state is a key feature of this reactivity. rsc.org

Table 2: Examples of Photoinduced Deoxygenation Systems

| Photocatalyst / System | Light Source | Reducing Agent / Additive | Key Feature |

|---|---|---|---|

| Divacant Lacunary Silicotungstate | Visible Light (λ > 385 nm) | Ethanol | High chemoselectivity. researchgate.net |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Not specified | Diisopropylethylamine (DIPEA) | Effective under ambient conditions. nih.govrsc.org |

| Thioxanthone (TX) / TfOH | Not specified | Not specified | Effective for photoreduction of pyridine N-oxides. acs.org |

Electrophilic Activation and Subsequent Nucleophilic Attack

The oxygen atom of the N-oxide moiety is nucleophilic and can attack electrophiles. This initial activation step is key to many functionalization reactions of the pyridine ring. When the N-oxide oxygen attacks an electrophile (E⁺), it forms an O-E intermediate, turning the oxygen-containing group into a good leaving group. scripps.edu

This activation dramatically increases the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions. A subsequent attack by a nucleophile (Nu⁻) at one of these positions, followed by the elimination of the O-E group, leads to the formation of a substituted pyridine. almerja.comscripps.edu A classic example involves the use of phosphorus oxychloride (POCl₃). The N-oxide oxygen attacks the phosphorus atom, and the released chloride ion then attacks the C-2 or C-4 position of the pyridine ring, ultimately leading to chlorination at that position and deoxygenation. almerja.combhu.ac.in This strategy allows for nucleophilic substitutions that are not feasible on the parent pyridine. almerja.com

Nucleophilic Aromatic Substitution on Pyridine N-Oxides

Pyridine N-oxides are significantly more reactive towards both nucleophilic and electrophilic substitution than pyridine itself. almerja.combhu.ac.in The dipolar nature of the N-O bond, with a positive charge on the nitrogen and a negative charge on the oxygen, delocalizes electron density within the ring, influencing its reactivity profile.

Regioselectivity of Substitution Reactions at C-2, C-4, and C-6 Positions

Nucleophilic aromatic substitution (SₙAr) on pyridine and its N-oxide derivatives preferentially occurs at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen atom). stackexchange.comquora.com This regioselectivity is a direct consequence of the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

When a nucleophile attacks the C-2 or C-4 position, the resulting intermediate is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comstackexchange.com This is a significant stabilizing factor. In contrast, if the attack occurs at the C-3 or C-5 position, the negative charge is distributed only among the carbon atoms of the ring, and no resonance structure can place it on the nitrogen. stackexchange.com Consequently, the intermediates for C-2 and C-4 attack are lower in energy, and the activation barrier for their formation is smaller, making these substitution pathways highly favored. stackexchange.comyoutube.com

While both C-2 and C-4 positions are activated, steric hindrance can play a role in selectivity. A nucleophile may find it easier to approach the C-4 (para) position than the C-2 (ortho) position, which is adjacent to the nitrogen atom. stackexchange.com

Table 3: Stability of Intermediates in Nucleophilic Attack on Pyridine

| Position of Nucleophilic Attack | Key Resonance Structure | Stability of Intermediate |

|---|---|---|

| C-2 (ortho) | Negative charge delocalized onto the nitrogen atom. stackexchange.com | High |

| C-4 (para) | Negative charge delocalized onto the nitrogen atom. stackexchange.com | High |

Influence of Existing Substituents (e.g., Chlorine, Methyl, Hydroxyl) on Reactivity

The reactivity of the pyridine N-oxide ring is significantly influenced by the nature and position of its substituents. In the case of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide, the interplay between the electron-donating and electron-withdrawing groups, in conjunction with the N-oxide functionality, dictates its chemical behavior. The N-oxide group itself renders the pyridine ring more susceptible to both electrophilic and nucleophilic attacks compared to the parent pyridine. researchgate.net

The substituents present on the ring—chloro, methyl, and hydroxyl groups—further modulate this reactivity.

N-Oxide Group : This group possesses a unique functionality, acting as both a push-electron donor through resonance and a pull-electron group through induction. arkat-usa.org This dual nature activates the ring, particularly at the C2 and C4 positions, for various chemical transformations. acs.org

Chlorine (at C3) : As an electron-withdrawing group, chlorine deactivates the ring towards electrophilic substitution through its inductive effect. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Methyl (at C2) : The methyl group is an electron-donating group that activates the ring towards electrophilic substitution, primarily at the ortho and para positions relative to it.

Hydroxyl (at C4) : The hydroxyl group is a strong electron-donating group that significantly activates the ring for electrophilic attack, directing substituents to its ortho positions (C3 and C5).

Table 1: Summary of Substituent Effects on the Pyridine N-Oxide Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| N-Oxide | N1 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates C2 and C4 positions for nucleophilic and electrophilic attack |

| Chlorine | C3 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivates ring towards electrophiles, ortho-para directing |

| Methyl | C2 | Electron-donating (inductive and hyperconjugation) | Activates ring towards electrophiles, ortho-para directing |

| Hydroxyl | C4 | Strong electron-donating (resonance) | Strongly activates ring towards electrophiles, ortho-para directing |

Electrophilic Aromatic Substitution on Pyridine N-Oxides

The N-oxide functionality makes the pyridine ring more amenable to electrophilic aromatic substitution than the parent pyridine, which is generally resistant to such reactions. sci-hub.se The oxygen atom increases the electron density on the ring, particularly at the 4-position. sapub.org

The nitration of unsubstituted pyridine N-oxide is a classic example of electrophilic aromatic substitution that demonstrates the directing effect of the N-oxide group. The reaction, typically carried out with a mixture of fuming nitric acid and concentrated sulfuric acid, yields 4-nitropyridine N-oxide with high regioselectivity. sapub.orgresearchgate.netoc-praktikum.de This outcome supports the theoretical understanding that the N-oxide group increases electron density significantly at the C4 position. sapub.org

The presence of other substituents on the ring influences this selectivity. Studies on monosubstituted pyridine N-oxides (with bromine, ethoxy, or methyl groups) have shown that the nitro group is still predominantly introduced at the 4-position, even when a strongly ortho-para directing group is present at C2. researchgate.net For this compound, the 4-position is already occupied. Therefore, nitration would be directed to the available ortho and para positions relative to the strongest activating groups, the hydroxyl and N-oxide functionalities, while also being influenced by the chloro and methyl groups.

Table 2: Positional Selectivity in the Nitration of Pyridine N-Oxide Derivatives

| Substrate | Reagents | Major Product | Reference |

|---|---|---|---|

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 4-Nitropyridine N-oxide | oc-praktikum.de |

| 2-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 2-Methyl-4-nitropyridine N-oxide | researchgate.net |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 3-Methyl-4-nitropyridine N-oxide | researchgate.net |

| 2-Bromopyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 2-Bromo-4-nitropyridine N-oxide | researchgate.net |

Halogenation of Pyridine N-Oxide Rings

Halogenation of pyridine N-oxides provides a practical route to various halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govacs.org Unlike direct halogenation of pyridines, which often requires harsh conditions, the N-oxide derivatives can be halogenated under milder conditions with greater regioselectivity. nih.gov

The position of halogenation can be controlled by the choice of reagent.

C2-Halogenation : Reagents like phosphoryl chloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride can be used to introduce a halogen atom at the C2 position. acs.orgresearchgate.net This process involves the initial activation of the N-oxide oxygen, which increases the electrophilicity of the ring and allows for nucleophilic attack by a halide anion, followed by deoxygenation. researchgate.net

C4-Halogenation : Strategies to achieve 4-halogenation often involve an initial nitration at the C4 position, followed by displacement of the nitro group with a nucleophilic halide. nih.gov

For a polysubstituted ring like this compound, further halogenation would be directed by the existing substituents. The electron-donating methyl and hydroxyl groups would activate the available positions for electrophilic halogenation.

Rearrangement Reactions Involving Pyridine N-Oxides

Pyridine N-oxides are known to undergo a variety of rearrangement reactions under thermal, photochemical, or chemical induction, leading to a diverse range of heterocyclic structures.

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to effect a rearrangement. organicreactions.orgresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further transformation. organicreactions.orgchem-station.com

Originally used for the N-demethylation of tertiary amines, the Polonovski reaction has significant synthetic utility. organicreactions.orgchemistry-reaction.com When applied to pyridine N-oxides with an alkyl group at the C2 position, it can lead to functionalization of the side chain. chemtube3d.com The key steps of the mechanism are:

Acylation of the N-oxide oxygen by the acid anhydride.

Removal of an α-proton by a base (often the acetate anion) to form an uncharged intermediate.

This intermediate rearranges to yield an iminium ion.

The iminium ion can then be hydrolyzed or react with other nucleophiles.

A significant advancement was the Potier modification, which uses TFAA. This allows the reaction to be stopped at the iminium ion stage under mild conditions, providing a versatile intermediate for further synthesis. chem-station.com

Beyond the Polonovski reaction, pyridine N-oxides participate in other notable rearrangements:

Reaction with Acetic Anhydride (Katada Reaction) : Heating a pyridine N-oxide with acetic anhydride can lead to the formation of a 2-acetoxypyridine, which can be hydrolyzed to the corresponding 2-pyridone. abertay.ac.uk This reaction involves an N-acylated intermediate that rearranges. acs.orgyoutube.com

Thermal Rearrangements : Specific substituted pyridine N-oxides can undergo thermal rearrangements. For example, 2-allyloxypyridine N-oxide rearranges via concerted nih.govscispace.com and acs.orgacs.org sigmatropic shifts to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org

Photochemical Rearrangements : Upon photoirradiation, pyridine N-oxides can undergo complex rearrangements. A common pathway involves ring contraction to yield 2-formylpyrroles. nsf.gov Mechanistic studies suggest the involvement of transient intermediates such as oxaziridines, which can rearrange to 1,3-oxazepines before contracting to the pyrrole ring. nsf.gov The decomposition of N-(acyloxy)-2-thiopyridones, known as Barton esters, can also be initiated photochemically to generate carbon-centered radicals. rsc.org These photochemical pathways provide access to novel heterocyclic structures not easily obtainable through thermal reactions. nsf.gov

Advanced Functionalization Strategies

Advanced functionalization strategies provide powerful tools for the late-stage modification of complex molecules, and pyridine N-oxides are excellent substrates for such transformations. The N-oxide group not only alters the electronic properties of the pyridine ring, facilitating reactions at specific positions, but can also be readily removed after functionalization to yield the desired substituted pyridine.

C-H Functionalization Reactions (e.g., Metal-free Methylation)

Direct C-H functionalization is a highly atom-economical approach to introduce new substituents onto aromatic rings. In the realm of pyridine N-oxides, metal-free methylation reactions have been developed, offering an environmentally benign alternative to traditional cross-coupling methods.

One such method employs peroxides as the methyl source under neat (solvent-free) conditions. tandfonline.comnih.govrsc.org This radical-based process is particularly effective for pyridine N-oxide derivatives bearing various functional groups. The reaction is initiated by the thermal decomposition of the peroxide to generate methyl radicals, which then attack the electron-deficient pyridine N-oxide ring, typically at the C2 position. The reaction proceeds through a classical radical addition-elimination mechanism. tandfonline.comnih.govrsc.org

While specific studies on this compound are not extensively documented, the reaction is known to be compatible with a range of substituents on the pyridine N-oxide ring, including chloro and methoxy groups. tandfonline.comnih.govrsc.org The presence of the hydroxyl group at the 4-position and the methyl group at the C2 position might influence the regioselectivity and reactivity of the methylation process.

Table 1: Representative Metal-Free C-H Methylation of Substituted Pyridine N-Oxides

| Pyridine N-Oxide Derivative | Methylating Agent | Conditions | Product(s) | Yield (%) |

| 4-Chloropyridine N-oxide | Di-tert-butyl peroxide (DTBP) | Neat, 140 °C | 2-Methyl-4-chloropyridine N-oxide | 75 |

| 4-Methoxypyridine N-oxide | Di-tert-butyl peroxide (DTBP) | Neat, 140 °C | 2-Methyl-4-methoxypyridine N-oxide | 82 |

| 3-Methylpyridine N-oxide | Di-tert-butyl peroxide (DTBP) | Neat, 140 °C | 2,3-Dimethylpyridine N-oxide & 2,5-Dimethylpyridine N-oxide | 65 (mixture) |

Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides

Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the synthesis of biaryl compounds, and pyridine N-oxides are excellent substrates for this transformation. This approach avoids the pre-functionalization of the pyridine ring, which is often required in traditional cross-coupling reactions. The reaction typically occurs with high regioselectivity at the C2 position of the pyridine N-oxide. rsc.orgsemanticscholar.orgresearchgate.netnih.gov

The mechanism of the palladium-catalyzed direct arylation of pyridine N-oxides has been the subject of detailed investigation. While several pathways have been proposed, a concerted metalation-deprotonation (CMD) mechanism is widely accepted. nih.gov In this pathway, the palladium catalyst coordinates to the pyridine N-oxide, followed by a C-H bond cleavage event that is facilitated by a base, often an acetate ligand from the palladium precursor. nih.govnih.gov

Interestingly, studies have shown that the reaction may not proceed through a simple monomeric palladium species. Evidence suggests a cooperative catalysis mechanism involving two distinct palladium centers. nih.govnih.govsemanticscholar.orgberkeley.edu One palladium center, a cyclometalated complex, is proposed to be responsible for the initial C-H activation of the pyridine N-oxide. The resulting heteroarylpalladium species then transfers the heteroaryl group to a second arylpalladium complex, from which reductive elimination occurs to form the C-C bond and regenerate the active catalyst. nih.govnih.govsemanticscholar.orgberkeley.edu The presence of electron-withdrawing groups on the pyridine N-oxide has been found to enhance the reaction rate, which is consistent with the proposed CMD mechanism. nih.gov

A significant application of the palladium-catalyzed direct arylation of pyridine N-oxides is the synthesis of bipyridine N-oxides. These compounds are valuable ligands in coordination chemistry and building blocks for functional materials. The direct coupling of a pyridine N-oxide with a halopyridine provides a straightforward route to unsymmetrically substituted bipyridines after a subsequent deoxygenation step.

The reaction conditions are generally mild, and a variety of functional groups are tolerated on both coupling partners. Pyridine N-oxides bearing electron-withdrawing substituents have been shown to be more reactive in these coupling reactions. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Bipyridine N-Oxides

| Pyridine N-Oxide | Halopyridine | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 4-Nitropyridine N-oxide | 2-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene | 85 |

| 4-Cyanopyridine N-oxide | 3-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene | 78 |

| Pyridine N-oxide | 2-Chloro-5-nitropyridine | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene | 65 |

Reactions Leading to Activated Esters and Ethers

Pyridine N-oxides can be converted into activated esters and ethers, which are useful intermediates in organic synthesis, particularly in peptide coupling and other acylation reactions.

A well-known transformation is the Boekelheide reaction, which involves the rearrangement of α-picoline N-oxides in the presence of an anhydride, such as acetic anhydride or trifluoroacetic anhydride, to form the corresponding hydroxymethylpyridine derivatives after hydrolysis. tandfonline.comsemanticscholar.orgtandfonline.com The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a tandfonline.comtandfonline.com-sigmatropic rearrangement. tandfonline.comsemanticscholar.orgtandfonline.com While this reaction is most efficient for 2-alkylpyridine N-oxides, the underlying principle of activating the pyridine ring through N-oxide acylation is relevant.

More generally, the reaction of pyridine N-oxides with acyl halides or anhydrides can lead to the formation of acyloxypyridinium salts. These species are highly reactive towards nucleophiles and can be considered as activated esters. For instance, the reaction of a pyridine N-oxide with a sulfonyl chloride in the presence of an alcohol can lead to the formation of pyridyl ethers, although this is less common. A more established method for pyridyl ether synthesis involves the O-arylation of pyridones. nih.govnih.gov

Table 3: Formation of Activated Intermediates from Pyridine N-Oxides

| Pyridine N-Oxide Derivative | Activating Agent | Subsequent Reaction / Product Type |

| 2-Methylpyridine N-oxide | Acetic Anhydride | Boekelheide Rearrangement / 2-Acetoxymethylpyridine |

| Pyridine N-oxide | Trifluoroacetic Anhydride | Acylation of Nucleophiles / Activated Ester Intermediate |

| 4-Nitropyridine N-oxide | TsCl (Tosyl Chloride) | Reaction with Amines / 2-Aminopyridine derivative |

Radical Chemistry and Applications (e.g., Minisci alkylation)

The electron-deficient nature of the pyridine N-oxide ring makes it an excellent substrate for radical reactions, most notably the Minisci alkylation. nih.govrsc.org This reaction involves the addition of a nucleophilic alkyl radical to the protonated pyridine N-oxide, typically at the C2 and C4 positions. The reaction is usually carried out under acidic conditions to ensure protonation of the N-oxide, which further enhances its electrophilicity.

A variety of methods can be used to generate the alkyl radicals, including the oxidative decarboxylation of carboxylic acids using silver nitrate and ammonium persulfate. nih.gov More recently, photoredox catalysis has been employed to generate alkyl radicals under milder conditions, expanding the scope and functional group tolerance of the Minisci reaction. nih.govrsc.org Pyridine N-oxides themselves can also act as radical precursors under photochemical conditions. nih.govacs.orgchemrxiv.orgresearchgate.net

For a substrate like this compound, the directing effects of the existing substituents would play a crucial role in the regioselectivity of the Minisci alkylation. The electron-donating hydroxyl group at the 4-position might compete with the N-oxide for protonation and could influence the position of radical attack.

Table 4: Examples of Minisci Alkylation of Pyridine N-Oxide Derivatives

| Pyridine N-Oxide Derivative | Alkyl Radical Source | Conditions | Major Product(s) |

| Pyridine N-oxide | pivalic acid / AgNO₃, (NH₄)₂S₂O₈ | H₂SO₄, H₂O | 2-tert-Butylpyridine N-oxide |

| 4-Cyanopyridine N-oxide | Cyclohexanecarboxylic acid / AgNO₃, (NH₄)₂S₂O₈ | H₂SO₄, H₂O | 2-Cyclohexyl-4-cyanopyridine N-oxide |

| Quinoline N-oxide | Adamantane-1-carboxylic acid / AgNO₃, (NH₄)₂S₂O₈ | H₂SO₄, H₂O | 2-(1-Adamantyl)quinoline N-oxide |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The electron-donating N-oxide group and the hydroxyl group, along with the electron-withdrawing chlorine atom, significantly influence the chemical shifts of the ring protons.

The protons on the pyridine ring, typically found at positions 5 and 6, are deshielded due to the aromatic system and the influence of the N-oxide functionality. ias.ac.in The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.3 - 2.6 | Singlet (s) |

| H-5 | 7.0 - 7.4 | Doublet (d) |

| H-6 | 8.0 - 8.4 | Doublet (d) |

| -OH | Variable | Broad Singlet (br s) |

This interactive table outlines the anticipated proton NMR signals for the compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the attached functional groups. The N-oxide group generally causes a downfield shift for the C-2, C-4, and C-6 carbons compared to the parent pyridine. acs.org The hydroxyl group at C-4 will cause a significant downfield shift for this carbon (ipso-carbon), while the chlorine at C-3 and the methyl group at C-2 will also induce predictable shifts on their respective and adjacent carbons. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 155 - 160 |

| C-5 | 125 - 130 |

| C-6 | 138 - 142 |

This interactive table presents the predicted chemical shifts for the carbon atoms in the molecule's backbone.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational modes for this compound include the stretching of the N-O bond, the O-H bond of the pyridinol form, aromatic C=C and C=N bonds, and the C-Cl bond. The N-O stretching vibration in pyridine N-oxides is a characteristic and strong absorption band. ias.ac.innih.gov

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong |

| N-O Stretch | 1280 - 1240 | Strong |

| C-O Stretch | 1200 - 1100 | Medium |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

This interactive table summarizes the expected key absorption frequencies in the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyridine N-oxides typically exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* transitions of the aromatic system. acs.org The presence of substituents like chloro, methyl, and hydroxyl groups can cause shifts in the absorption maxima (λmax).

The electronic spectrum is dominated by a high-energy π→π* transition, often referred to as the primary band, and a lower-energy transition that can be attributed to another π→π* or an n→π* transition. The N-oxide moiety and the hydroxyl group, acting as auxochromes, are expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine N-oxide.

Table 4: Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~250 - 280 |

| n → π / π → π* | ~310 - 340 |

This interactive table shows the predicted wavelengths of maximum absorption for the primary electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (C₆H₆ClNO₂), which is approximately 159.00 g/mol for the most common isotopes (³⁵Cl).

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a prominent [M-16]⁺ peak. researchgate.netnih.gov Other expected fragmentations include the loss of the chlorine atom ([M-Cl]⁺), the methyl group ([M-CH₃]⁺), or molecules like CO and HCl from the ring structure.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity of Fragment |

| 159/161 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 143/145 | [M-O]⁺ |

| 124 | [M-Cl]⁺ |

| 144/146 | [M-CH₃]⁺ |

| 123 | [M-O-HF]⁺ |

This interactive table details the expected major peaks in the mass spectrum of the compound.

X-ray Crystallography for Solid-State Structural Determination

An exhaustive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

While crystallographic data for structurally related pyridine-N-oxide derivatives exist, extrapolation of these findings to definitively describe the solid-state structure of this compound would be speculative. The precise three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and stacking, is unique to each compound and is influenced by the specific combination and position of its substituents (chloro, methyl, and hydroxyl groups).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process would determine key bond lengths, bond angles, and dihedral angles for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide. The planarity of the pyridine (B92270) ring and the orientation of the hydroxyl and methyl groups would be of particular interest. Without specific studies, it is not possible to present a data table of these optimized geometric parameters.

Analysis of the electronic structure provides deep insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. However, no published data on the HOMO-LUMO energies or their distribution across the molecule are available.

Computational methods, particularly DFT, are frequently used to predict various spectroscopic data, such as vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra serve as a valuable tool for the identification and characterization of the compound by providing a theoretical benchmark for comparison with experimental results. Currently, there are no published computational predictions of the spectroscopic data for this compound.

Mechanistic Computational Studies

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including their pathways and the factors that govern their outcomes.

Theoretical studies could be employed to map the potential energy surface for various reactions involving this compound. This would involve identifying the structures of transition states—the high-energy intermediates between reactants and products—and calculating the activation energies. Such studies would be critical for understanding how the compound is formed and how it might react with other chemical species. No such mechanistic pathways have been computationally elucidated for this specific molecule in the available literature.

By modeling the interactions between this compound and potential reactants, computational studies could predict its reactivity and the selectivity (e.g., regioselectivity, stereoselectivity) of its reactions. This predictive power is a significant asset in designing new synthetic routes and understanding biological activity. In the absence of dedicated research, predictions regarding the substrate reactivity and selectivity of this compound remain speculative.

Advanced Computational Methods for Pyridine N-Oxide Systems

Advanced computational methods are pivotal in elucidating the complex behaviors of pyridine N-oxide systems. Researchers employ a variety of techniques to predict molecular properties and reaction mechanisms, with Density Functional Theory (DFT) being a particularly prominent and versatile tool. worldscientific.com

Density Functional Theory (DFT) Applications

DFT methods have proven to be highly effective for studying pyridine N-oxide derivatives. Different functionals and basis sets are selected to achieve a balance between computational cost and accuracy. For instance, hybrid DFT methods such as B3LYP, B3PW91, and B3P86, often paired with the 6-31G** basis set, are commonly used to calculate the heats of formation for this class of compounds. worldscientific.com Studies have indicated that the B3PW91 method, in particular, yields reliable results for the heats of formation of pyridine N-oxide compounds. worldscientific.com

The M06 functional has also been shown to provide satisfactory results, especially for zwitterionic amine oxide compounds like pyridine N-oxides, which possess a distinctive N→O bond. mdpi.com The choice of functional and basis set can be critical, with combinations like B3PW91/6-31G** being identified as optimal for certain pyridine N-oxide calculations. mdpi.com Furthermore, DFT has been utilized to investigate the molecular structure of novel pyridine derivatives, with the B3LYP/6-311+G(d,p) level of theory being employed for theoretical calculations.

Ab Initio and Other High-Level Methods

In addition to DFT, ab initio methods offer another avenue for the theoretical investigation of pyridine N-oxides. The Complete Basis Set (CBS) methods, such as CBS-4M and CBS-QB3, have been used to calculate heats of formation and bond dissociation energies. worldscientific.commdpi.com These methods are valuable for providing data that can be compared with experimental results. mdpi.com For example, the CBS-QB3 methodology has been used to check and provide comparable data to G2 theory for calculating the bond dissociation energy of pyridine N-oxide. mdpi.com

Insights into Molecular Properties

Computational studies have shed light on various properties of pyridine N-oxide systems. For example, theoretical calculations have been instrumental in determining N-O bond dissociation energies (BDEs). nih.govresearchgate.net These calculations have highlighted that the N-O bond in pyridine N-oxide is significantly stronger than in other amine N-oxides like trimethylamine (B31210) N-oxide. mdpi.com Such computational insights are crucial for understanding the reactivity and stability of these molecules.

The application of these advanced computational methods allows for a detailed exploration of the electronic effects within the pyridine N-oxide ring. rsc.org By calculating properties such as vertical electron affinities and potential energy curves, researchers can predict the behavior of these compounds in various chemical processes. mostwiedzy.pl

Table 1: Overview of Computational Methods Used for Pyridine N-Oxide Systems

| Method Type | Specific Method | Basis Set Example | Application | Reference(s) |

| Density Functional Theory (DFT) | B3LYP | 6-31G | Heats of Formation | worldscientific.com |

| Density Functional Theory (DFT) | B3PW91 | 6-31G | Heats of Formation, General Calculations | worldscientific.commdpi.com |

| Density Functional Theory (DFT) | B3P86 | 6-31G** | Heats of Formation | worldscientific.com |

| Density Functional Theory (DFT) | M06 | 6-311G+(d,p) | Structures and Energetics | mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) | Molecular Structure | |

| Ab Initio | CBS-4M | - | Heats of Formation, Bond Dissociation Energies | worldscientific.commdpi.com |

| Ab Initio | CBS-QB3 | - | Bond Dissociation Energies | mdpi.com |

Role As a Synthetic Intermediate and Building Block

Precursor in Pharmaceutical Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide makes it an invaluable precursor in the development of new pharmaceutical agents. The N-oxide group, in particular, enhances the reactivity of the pyridine ring, facilitating substitutions that are otherwise challenging to achieve. researchgate.netwikipedia.org

Intermediate in the Synthesis of Proton Pump Inhibitors (e.g., Pantoprazole)

One of the most significant applications of this compound is its role as a key intermediate in the industrial synthesis of pantoprazole (B1678409). google.comgoogle.com Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. researchgate.net

The synthesis of pantoprazole involves the condensation of a benzimidazole (B57391) moiety with a substituted pyridine derivative. researchgate.netnih.gov Specifically, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, derived from this compound, is a critical precursor. google.compatsnap.com The synthetic pathway often starts with maltol, which undergoes a series of reactions including methylation, amination, chlorination, and oxidation to yield the N-oxide intermediate. google.comgoogle.com This intermediate is then further functionalized and coupled with the benzimidazole core to produce pantoprazole. researchgate.netresearchgate.net The N-oxide is essential for facilitating the necessary chemical transformations to build the final drug molecule. google.comgoogle.com

A general synthetic scheme for pantoprazole highlights the importance of the pyridine intermediate:

| Step | Reactant(s) | Key Transformation | Product |

| 1 | 3-Hydroxy-2-methyl-4-pyrone | Etherification, Nitration, Chlorination, Oxidation | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide |

| 2 | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | Methoxidation, Acetic Acid Hydrolysis, Chlorination, Condensation | Pantoprazole Thioether |

| 3 | Pantoprazole Thioether | Oxidation | Pantoprazole |

This is a simplified representation of the multi-step synthesis. researchgate.netpatsnap.com

General Utility in Developing Bioactive Pyridine Derivatives

Beyond its specific role in pantoprazole synthesis, this compound and its derivatives are valuable starting materials for a broader range of bioactive pyridine compounds. researchgate.netmdma.ch The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to interact with biological targets. mdma.chmdpi.com

The presence of the N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.netwikipedia.org This enhanced reactivity allows for the introduction of diverse functional groups, leading to the creation of libraries of novel pyridine derivatives for biological screening. researchgate.netnih.gov These derivatives have shown potential in various therapeutic areas, including as antimicrobial and antiviral agents. mdpi.com The ability to functionalize the pyridine ring selectively is a key advantage offered by using the N-oxide precursor. researchgate.netresearchgate.net

Building Block for Complex Heterocyclic Structures

The reactivity of this compound extends beyond its use as a precursor for direct functionalization. It also serves as a fundamental building block for constructing more elaborate heterocyclic systems.

Preparation of Functionalized Pyridines and Pyridones

The chloro and N-oxide groups of this compound are key to its utility in synthesizing a variety of functionalized pyridines and pyridones. The N-oxide can be deoxygenated after the desired substitutions have been made, yielding the final pyridine product. wikipedia.orgacs.org For instance, treatment of pyridine N-oxides with phosphorus oxychloride can introduce a chlorine atom at the 4-position. wikipedia.org

Furthermore, the synthesis of pyridone structures, which are also prevalent in medicinal chemistry, can be achieved from pyridine precursors. nih.gov Various synthetic methods, including cycloaddition reactions, are employed to construct the pyridone ring system. organic-chemistry.org The strategic functionalization of the starting pyridine derivative is crucial for the successful synthesis of these more complex structures.

Synthesis of Poly-pyridine Systems and Ligands (e.g., Bipyridines)

The development of poly-pyridine systems, such as bipyridines, is another area where functionalized pyridines derived from precursors like this compound are valuable. Bipyridines are widely used as ligands in coordination chemistry and catalysis due to their ability to chelate metal ions. mdpi.commdpi.com

Several synthetic strategies are employed to create bipyridines, including metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings, as well as homocoupling reactions such as the Wurtz and Ullmann couplings. mdpi.comsemanticscholar.org These reactions typically involve the coupling of two functionalized pyridine units. For example, a common approach is the reaction of a halopyridine with another pyridine derivative in the presence of a metal catalyst. mdpi.comsemanticscholar.org The ability to introduce a halogen, such as chlorine, onto the pyridine ring, as seen in this compound, provides a reactive handle for these powerful coupling reactions, enabling the construction of intricate poly-pyridine architectures.

Advanced Topics and Future Research Directions

Tautomerism and Isomerization in Pyridinol N-Oxides

Pyridinol N-oxides, particularly those with a hydroxyl group at the 4-position like the subject compound, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of double bonds, leading to an equilibrium between the pyridinol form and a pyridone form. For "4-Pyridinol, 3-chloro-2-methyl-, 1-oxide," this equilibrium would be between the 4-hydroxy-pyridine N-oxide and its tautomer, 3-chloro-2-methyl-1H-pyridin-4-one-1-oxide.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of the other substituents on the ring. The chlorine atom at the 3-position, being electron-withdrawing, and the methyl group at the 2-position, being electron-donating, would intricately modulate the electron density within the ring, thereby affecting the stability of each tautomer. Future research could focus on quantifying the tautomeric ratio for this specific compound under various conditions using advanced spectroscopic techniques like NMR and computational modeling. Understanding and controlling this tautomerism is crucial as the different forms can exhibit distinct reactivity and biological activity.

Biocatalytic Transformations of Pyridine (B92270) Derivatives and N-Oxides

The field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. Pyridine N-oxides can be substrates for various enzymes. A significant area of research is the enzymatic reduction of N-oxides back to the parent pyridine. This transformation is relevant in biological systems, where N-oxide functionalities are sometimes used in prodrug strategies to improve solubility, with in-vivo reduction releasing the active drug. acs.org

Future research could explore the use of specific oxidoreductases for the selective reduction of "this compound." Conversely, the development of biocatalysts for the selective oxidation or hydroxylation of related pyridine derivatives to generate this N-oxide or other functionalized analogs represents a promising avenue. Such biocatalytic methods could provide enantiomerically pure compounds if chiral centers are present or introduced, a significant advantage for pharmaceutical applications.

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyridine N-Oxides

The synthesis of halogenated pyridines and their N-oxides is fundamental to the production of many pharmaceuticals and agrochemicals. acs.orgnih.gov Traditional halogenation methods can lack regioselectivity and often rely on harsh reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). acs.orgabertay.ac.uk The N-oxide functionality plays a critical role in directing electrophilic substitution to the 2- and 4-positions of the pyridine ring. wikipedia.org

For a 4-substituted pyridine N-oxide, halogenation is generally directed to the 2-position. abertay.ac.uk However, developing more sustainable methods is a key goal. This includes the use of milder, less toxic halogenating agents and catalytic systems that can operate under more environmentally benign conditions. Research into catalytic cycles that minimize waste and allow for easy product separation is ongoing. A significant challenge is achieving high regioselectivity, especially in polysubstituted pyridines. acs.org Novel methodologies that provide practical and cost-effective access to specifically substituted halogenated pyridine N-oxides are highly sought after. nih.gov

Table 1: Common Reagents for the Chlorination of Pyridine N-oxide and Product Ratios

| Reagent | 2-chloropyridine (B119429) (%) | 4-chloropyridine (%) |

| SO₂Cl₂ | 57 | 43 |